2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
Description
Properties
Molecular Formula |
C12H11ClN4O2S |
|---|---|
Molecular Weight |
310.76 g/mol |
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C12H11ClN4O2S/c13-7-1-3-8(4-2-7)15-11(19)6-20-12-16-9(14)5-10(18)17-12/h1-5H,6H2,(H,15,19)(H3,14,16,17,18) |
InChI Key |
RPEGAZQWMJTXNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC(=CC(=O)N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Halogenated Acetamide Intermediates
A primary route involves reacting 2-bromo-N-(4-chlorophenyl)acetamide with 4-amino-6-hydroxypyrimidine-2-thiol under basic conditions. This method, adapted from analogous acetamide syntheses, proceeds via nucleophilic aromatic substitution (SNAr).
Procedure :
-
Preparation of 2-bromo-N-(4-chlorophenyl)acetamide :
-
Synthesis of 4-amino-6-hydroxypyrimidine-2-thiol :
-
Coupling Reaction :
Key Parameters :
| Parameter | Optimal Value |
|---|---|
| Solvent | DMF |
| Base | Triethylamine |
| Temperature | 25°C |
| Reaction Time | 12 hours |
| Yield | 68–72% |
Thiol-Ene Click Chemistry for Sulfanyl Linkage
Alternative methods employ thiol-ene reactions to attach the sulfanyl group. This approach, referenced in patent WO2013046136A1, uses a halogenated pyrimidine and a thiolated acetamide.
Procedure :
-
Halogenation of Pyrimidine :
-
Thiol-Acetamide Preparation :
-
Coupling :
-
The chloropyrimidine and thiolated acetamide react in tetrahydrofuran (THF) with catalytic azobisisobutyronitrile (AIBN) at 60°C for 6 hours.
-
Advantages :
Protection-Deprotection Strategies
Amino Group Protection
The 4-amino group on the pyrimidine is protected as a tert-butoxycarbonyl (Boc) derivative to prevent undesired side reactions during coupling.
Steps :
-
Boc Protection :
-
Pyrimidine reacts with di-tert-butyl dicarbonate in acetonitrile.
-
-
Deprotection :
-
Trifluoroacetic acid (TFA) in DCM removes the Boc group post-coupling.
-
Analytical Validation
Structural Confirmation
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Nucleophilic SNAr | 68–72 | 95–98 | Scalability |
| Thiol-Ene Click | 75–80 | 98–99 | Regioselectivity |
Challenges and Optimization
-
Side Reactions :
-
Solvent Selection :
-
DMF enhances solubility but requires post-reaction dialysis for removal.
-
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N-(4-CHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N-(4-CHLOROPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Pharmaceuticals: It serves as a lead compound for the development of new drugs.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-AMINO-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N-(4-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: It may inhibit enzymes such as dihydrofolate reductase (DHFR) or other key enzymes involved in cellular processes.
Pathways Involved: The compound can interfere with nucleotide synthesis, leading to inhibition of DNA replication and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Conformational Differences
Pyrimidine-Based Analogues
- Compound II (N-(3-chlorophenyl) derivative): Replacing the 4-chlorophenyl group with 3-chlorophenyl alters the dihedral angle between the pyrimidine and benzene rings from 42.25° in Compound I to 59.70–62.18° in Compound II.
- N-(4-Methylphenyl) Derivatives : Substituting chlorine with methyl (e.g., 2-({2-[(4-chlorobenzyl)sulfanyl]-6-methyl-4-pyrimidinyl}sulfanyl)-N-(4-methylphenyl)acetamide) introduces steric bulk and electron-donating effects, which may enhance lipophilicity but reduce hydrogen-bonding capacity compared to Compound I .
Heterocyclic Core Modifications
- Thieno[3,2-d]pyrimidin-2-yl Derivatives: Replacing the pyrimidine ring with a thienopyrimidinone scaffold (e.g., 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide) introduces a sulfur atom and fused thiophene ring. This modification increases aromaticity and may influence binding to biological targets like kinases .
- Oxadiazole Derivatives : Compounds such as 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide derivatives replace the pyrimidine with an oxadiazole ring, which is associated with antimicrobial activity due to enhanced electrophilicity .
Crystallographic and Hydrogen-Bonding Patterns
- Compound I : Forms inversion dimers via N–H···N hydrogen bonds (R₂²(8) motif) and layers through bifurcated N–H···O and C–H···O interactions .
- Compound II : Exhibits a three-dimensional network via N–H···O and N–H···Cl bonds, with distinct packing layers compared to Compound I .
- Thienopyrimidinone Derivatives: These often lack the intramolecular N–H···N bonds seen in Compound I, resulting in less rigid crystal structures .
Data Tables
Table 2: Hydrogen-Bonding Motifs
Biological Activity
The compound 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide is of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on mechanisms, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide is . The compound features a pyrimidine ring, which is known for its role in nucleic acids and various biological processes. The presence of the sulfanyl and chloro groups enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Weight | 334.81 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds related to 4-amino-6-hydroxypyrimidine derivatives. For instance, a series of substituted N-(4-amino-2-chlorophenyl) compounds were reported to exhibit potent activity against human adenovirus (HAdV) infections. One derivative showed an IC50 value of 0.27 μM with a selectivity index greater than 100, indicating its potential as a therapeutic agent against viral infections .
The mechanism by which these compounds exert their antiviral effects appears to involve the inhibition of viral DNA replication. Compounds targeting specific stages in the viral life cycle can significantly reduce viral load in infected cells. This mechanism is crucial for developing effective antiviral therapies.
Antimicrobial Activity
In addition to antiviral properties, there is evidence suggesting that derivatives of this compound may possess antimicrobial activity. Compounds similar to those derived from 4-amino-6-hydroxypyrimidine have shown promise against various bacterial strains, making them candidates for further investigation in treating bacterial infections.
Case Studies
- Study on HAdV Inhibition : A study published in 2020 evaluated several analogues of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide , revealing that certain derivatives could inhibit HAdV effectively while maintaining low cytotoxicity .
- Adenosine Receptor Antagonism : Research indicated that derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine acted as selective A3 adenosine receptor antagonists, showcasing their potential in modulating immune responses .
Comparative Analysis
To provide a clearer understanding of the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Activity Type | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide | Antiviral | 0.27 | >100 |
| N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Antiviral | 0.20 | >150 |
| Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine | Adenosine receptor antagonist | Varies | Varies |
Q & A
Q. What are the standard protocols for synthesizing 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves coupling 4-chloroaniline with a pyrimidine-thiol derivative via nucleophilic substitution. Key steps include:
- Reaction Optimization : Use anhydrous solvents (e.g., DMF) and catalysts like triethylamine to enhance sulfanyl-acetamide bond formation .
- Purity Control : Monitor reaction progress via TLC and purify using column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm purity via HPLC (≥95%) and NMR spectroscopy (e.g., absence of residual solvent peaks in H NMR) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Structural validation employs:
- Spectroscopy : H and C NMR to verify proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm for chlorophenyl) and carbonyl groups (C=O at ~168 ppm in C NMR) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 353.05 for CHClNOS) .
Advanced Research Questions
Q. How do crystallographic data inform the compound's molecular interactions and stability?
- Methodological Answer : Single-crystal X-ray diffraction reveals:
- Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize the folded conformation (e.g., N4–H⋯N1 distance: 2.08 Å) .
- Packing Interactions : Intermolecular C–H⋯O and π-π stacking (3.8–4.2 Å) enhance lattice stability .
- Table 1 : Crystallographic Parameters (Monoclinic System)
| Parameter | Value | Source |
|---|---|---|
| Space Group | P2/c | |
| Unit Cell (Å) | a=18.220, b=8.118, c=19.628 | |
| β Angle | 108.76° |
Q. What analytical strategies resolve contradictions in spectroscopic or bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from:
- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter solubility and bioactivity. Use PXRD to identify polymorphs .
- Protonation States : Adjust pH during NMR (DMSO-d with TMS) to clarify tautomeric forms of the pyrimidine ring .
- Bioactivity Variability : Compare assays using standardized cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤0.1% v/v) .
Q. How can computational modeling predict the compound's interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., dihydrofolate reductase). Key parameters:
- Grid box centered on active site (coordinates from PDB: 1U72).
- Affinity scores < -7.0 kcal/mol suggest strong binding .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes (RMSD < 2.0 Å acceptable) .
Data Comparison and Research Gaps
Q. How do structural modifications (e.g., chloro vs. methoxy substituents) impact biological activity?
- Methodological Answer :
- SAR Analysis : Compare IC values of analogs (Table 2):
| Substituent | Target Enzyme | IC (µM) | Source |
|---|---|---|---|
| 4-Chlorophenyl | DHFR | 12.3 ± 1.2 | |
| 4-Methoxyphenyl | DHFR | 28.7 ± 3.1 |
- Electron Effects : Chloro groups enhance electron-withdrawing capacity, improving enzyme inhibition .
Q. What are unresolved challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
